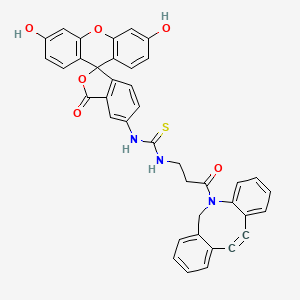

Fluorescein-DBCO

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H27N3O6S/c43-27-12-15-31-34(20-27)47-35-21-28(44)13-16-32(35)39(31)30-14-11-26(19-29(30)37(46)48-39)41-38(49)40-18-17-36(45)42-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-33(24)42/h1-8,11-16,19-21,43-44H,17-18,22H2,(H2,40,41,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEDVMJBPDYXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H27N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fluorescein-DBCO: A Technical Guide to a Catalyst-Free Bioorthogonal Labeling Reagent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties, mechanism of action, and applications of Fluorescein-Dibenzocyclooctyne (Fluorescein-DBCO), a key reagent in the field of bioorthogonal chemistry. This molecule merges the well-established fluorescent properties of fluorescein with the highly efficient and biocompatible copper-free click chemistry enabled by the dibenzocyclooctyne (DBCO) group. This combination provides a powerful tool for the specific labeling and visualization of biomolecules in complex biological systems, including live cells and in vivo models.

Core Concepts: The Power of Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of this field. Unlike the classical copper-catalyzed click chemistry, SPAAC does not require cytotoxic copper catalysts, making it ideal for applications in living organisms.[1][] this compound is a prime example of a reagent designed for this purpose. It contains a DBCO group, a strained cyclooctyne, which readily reacts with an azide-functionalized molecule to form a stable triazole linkage.[3][4]

Physicochemical Properties and Spectral Data

This compound is a fluorescent dye-linker that combines the spectral properties of fluorescein with the reactivity of DBCO.[4] Below is a summary of its key quantitative data:

| Property | Value | Reference(s) |

| Molecular Formula | C₃₉H₂₇N₃O₆S | |

| Molecular Weight | 665.72 g/mol | |

| Excitation Maximum (λex) | ~494 nm | |

| Emission Maximum (λem) | ~517 nm | |

| Solubility | DMSO, DMF | |

| Storage Conditions | -20°C, protect from light |

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The reactivity of this compound is driven by the significant ring strain of the cyclooctyne ring in the DBCO moiety. This inherent strain lowers the activation energy of the [3+2] cycloaddition reaction with an azide, allowing it to proceed rapidly and efficiently at physiological temperatures and pH without the need for a copper catalyst. The reaction is highly specific and bioorthogonal, as neither the DBCO nor the azide group typically reacts with other functional groups found in biological systems.

The concerted mechanism of the SPAAC reaction between this compound and an azide-modified biomolecule is depicted below:

References

An In-Depth Technical Guide to Fluorescein-DBCO for Biological Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorescein-Dibenzocyclooctyne (Fluorescein-DBCO), a key reagent in modern bioconjugation. This compound is a fluorescent dye equipped with a dibenzocyclooctyne (DBCO) group, enabling its use in copper-free click chemistry for the labeling of azide-modified biomolecules.[1][2] Its high efficiency, specificity, and biocompatibility make it an invaluable tool for a wide range of applications in biological research and drug development, including live-cell imaging, flow cytometry, and the creation of antibody-drug conjugates (ADCs).[1][3]

Core Properties of this compound

This compound combines the well-established fluorescent properties of fluorescein with the bioorthogonal reactivity of a DBCO moiety.[1] This combination allows for the straightforward and robust labeling of a diverse array of biomolecules without the need for a cytotoxic copper catalyst, a significant advantage for in vivo and live-cell studies.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | References |

| Molecular Formula | C₃₉H₂₇N₃O₆S | |

| Molecular Weight | ~665.71 g/mol | |

| Excitation Maximum (λex) | ~494 nm | |

| Emission Maximum (λem) | ~517 nm | |

| Extinction Coefficient | ~74,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.93 | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Conditions | Store at -20°C, protect from light. Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months. |

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This compound facilitates bioconjugation through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. The DBCO group contains a highly strained cyclooctyne ring. This ring strain is the driving force for a rapid and highly specific [3+2] cycloaddition reaction with an azide-functionalized molecule, leading to the formation of a stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds with high efficiency within a biological environment without interfering with native biochemical processes.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound. It is important to note that optimal conditions, such as reagent concentrations and incubation times, may need to be empirically determined for specific biomolecules and experimental systems.

General Experimental Workflow

The general workflow for labeling a biomolecule with this compound involves the initial introduction of an azide group into the target molecule, followed by the click reaction with this compound, and subsequent purification of the conjugate.

Protocol 1: Labeling of Azide-Modified Live Cells

This protocol describes the labeling of mammalian cells that have been metabolically engineered to express azide groups on their surface glycans.

Materials:

-

Azide-modified mammalian cells (e.g., grown in the presence of an azide-derivatized sugar like Ac4ManNAz).

-

This compound.

-

Anhydrous DMSO.

-

Dulbecco's Phosphate-Buffered Saline (D-PBS) containing 1% Fetal Bovine Serum (FBS).

-

4% formaldehyde in D-PBS (for fixation, optional).

-

Hoechst 33342 (for counterstaining, optional).

Procedure:

-

Cell Culture: Grow mammalian cells in an appropriate medium containing an azide-derivatized metabolite (e.g., ManNAz) at 37°C in a 5% CO₂ incubator.

-

Washing: Gently wash the cells twice with D-PBS containing 1% FBS.

-

Prepare this compound Stock Solution: Prepare a 5 mM stock solution of this compound in a water-miscible solvent such as DMSO. Vortex to ensure the solid is completely dissolved.

-

Labeling Reaction: Label the azide-modified cells by incubating them with 5 to 30 µM of this compound in D-PBS with 1% FBS for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells four times with D-PBS containing 1% FBS to remove unreacted this compound.

-

(Optional) Fixation: Fix the cells with 4% formaldehyde in D-PBS for 20 minutes at room temperature.

-

Washing: Wash the cells with D-PBS.

-

(Optional) Counterstaining: Counterstain the cells with Hoechst 33342 in D-PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with D-PBS.

-

Imaging: Image the labeled cells using a fluorescence microscope with appropriate filters for fluorescein.

Note: Avoid using reagents such as DTT, TCEP, or β-mercaptoethanol as they can reduce the azide groups.

Protocol 2: Labeling of Azide-Modified Proteins in Cell Lysate

This protocol outlines the procedure for labeling azide-containing proteins within a cell lysate.

Materials:

-

Cell lysate containing azide-modified proteins.

-

This compound.

-

Anhydrous DMSO.

-

Lysis buffer (e.g., 100 mM Tris buffer, pH 8.0, containing 1% (w/v) SDS).

-

Iodoacetamide (IAA) stock solution (1 M in DMSO).

-

Stop reagent (e.g., provided in a kit).

-

Tris-Tricine SDS-PAGE gel.

Procedure:

-

Cell Lysis: Prepare cell lysate using a suitable lysis buffer. Optionally, add protease and phosphatase inhibitors.

-

Lysate Preparation: Sonicate the lysate briefly to shear DNA and reduce viscosity. Centrifuge at 16,000 x g at 4°C for 10 minutes and collect the supernatant. Determine the protein concentration.

-

Blocking Cysteine Thiols: Block cysteine thiols in the lysate by adding iodoacetamide stock solution to a final concentration of 15 mM and agitating mildly for 30 minutes.

-

Prepare this compound Stock Solution: Prepare a 5 mM stock solution of this compound in DMSO.

-

Labeling Reaction: Add this compound to the cell lysate to a final concentration of 20 µM. Protect from light and agitate mildly for 30 minutes at room temperature.

-

Stopping the Reaction: Stop the reaction by adding a stop reagent to a final concentration of 100 µM and agitate briefly for 20 minutes.

-

Analysis: Load approximately 10 µg of the labeled protein onto a Tris-Tricine SDS-PAGE gel. Image the gel using a fluorescence scanner with detection settings appropriate for fluorescein.

Protocol 3: Conjugation of this compound to an Azide-Modified Antibody

This protocol details the steps for conjugating this compound to an antibody that has been previously modified to contain azide groups.

Materials:

-

Azide-modified antibody (1-10 mg/mL in an amine-free buffer like PBS, pH ~7.4).

-

This compound.

-

Anhydrous DMSO.

-

Spin desalting column or dialysis equipment for purification.

Procedure:

-

Prepare this compound Solution: Prepare a stock solution of this compound in anhydrous DMSO.

-

Reaction Setup: Add a 2-4x molar excess of the this compound solution to the azide-modified antibody solution.

-

Incubation: Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature. Protect the reaction from light.

-

Purification: Remove the unreacted this compound using a spin desalting column or by dialysis against a suitable buffer.

-

Validation: Validate the final conjugate using SDS-PAGE, where the labeled antibody will show a higher molecular weight band. The degree of labeling can be determined spectrophotometrically.

References

understanding Fluorescein-DBCO for copper-free click chemistry

An In-Depth Technical Guide to Fluorescein-DBCO for Copper-Free Click Chemistry

Introduction

This compound is a fluorescent probe that combines the well-known fluorescein dye with a dibenzocyclooctyne (DBCO) group.[1] This reagent is a cornerstone of copper-free click chemistry, a set of bioorthogonal reactions that enable the specific and efficient labeling of biomolecules in complex biological environments.[1][2] The key technology behind this is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), where the strained ring of the DBCO moiety reacts spontaneously with an azide group to form a stable triazole linkage.[2][3]

A major advantage of this method is its biocompatibility; it proceeds rapidly at physiological temperatures and pH without the need for cytotoxic copper catalysts, which are required for conventional click chemistry. This makes this compound an ideal tool for a variety of applications in live-cell imaging, bioconjugation, and the development of antibody-drug conjugates (ADCs).

Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The SPAAC reaction is a variant of the Azide-Alkyne Huisgen Cycloaddition. The high ring strain (~18 kcal/mol) of the cyclooctyne in the DBCO group significantly lowers the activation energy of the cycloaddition reaction with an azide, allowing it to proceed without a catalyst. This reaction is highly specific and bioorthogonal, meaning neither the DBCO nor the azide group reacts with other functional groups typically found in biological systems, ensuring that the labeling is highly targeted. The reaction results in a stable, covalent triazole bond.

Physicochemical and Spectroscopic Properties

The utility of this compound is defined by its chemical and fluorescent properties. Key quantitative data are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₃₉H₂₇N₃O₆S | |

| Molecular Weight | ~665.71 g/mol | |

| Excitation Maximum (λex) | ~494 nm | |

| Emission Maximum (λem) | ~517 nm | |

| Fluorescence Quantum Yield (Φf) | 0.93 | |

| Recommended Solvents | DMSO, DMF |

Key Applications

The unique properties of this compound make it suitable for a range of advanced applications.

-

Fluorescent Labeling and Bioconjugation : Its primary use is to attach a fluorescent tag to azide-modified biomolecules such as proteins, peptides, and nucleic acids for detection and analysis.

-

Live-Cell Imaging : The copper-free nature of the SPAAC reaction makes this compound highly effective for labeling and visualizing molecules within living cells without inducing cytotoxicity.

-

Antibody-Drug Conjugates (ADCs) : It can function as a stable, non-cleavable linker in the synthesis of ADCs, connecting an antibody to a therapeutic agent for targeted drug delivery research.

Experimental Protocols

The following are detailed methodologies for common experiments using this compound.

Protocol 1: Preparation of Stock Solution

Proper preparation of the reagent is critical for successful conjugation.

-

Preparation : Let the vial of this compound warm to room temperature before opening.

-

Solubilization : Add a high-quality, anhydrous solvent such as DMSO or DMF to the vial to create a stock solution, typically at a concentration of 1-10 mM.

-

Storage : Store the stock solution at -20°C or -80°C, protected from light. For short-term storage (days to weeks), 4°C is acceptable. Use within 1-6 months depending on the storage temperature.

Protocol 2: Labeling of Azide-Modified Live Cells

This workflow outlines the process of metabolically incorporating an azide into cellular biomolecules and subsequently labeling them with this compound.

Methodology:

-

Metabolic Incorporation of Azides : Culture mammalian cells in an appropriate medium containing an azide-derivatized metabolite (e.g., Ac₄ManNAz for glycan labeling) for 1-3 days at 37°C. This allows the cells to incorporate the azide groups onto their surface proteins.

-

Cell Washing : Gently wash the cells twice with a suitable buffer, such as DPBS containing 1% FBS, to remove any unincorporated azide precursor.

-

Fluorescent Labeling Reaction :

-

Prepare a fresh working solution of this compound in a cell-compatible buffer (e.g., DPBS with 1% FBS) from your stock solution.

-

Incubate the azide-modified cells with the this compound solution (typical final concentration range is 5 to 30 µM) for 30-60 minutes at room temperature, protected from light.

-

-

Final Washing : Wash the cells three to four times with the buffer to remove any unreacted this compound.

-

Analysis : The cells are now fluorescently labeled and ready for downstream analysis by methods such as fluorescence microscopy or flow cytometry.

References

An In-depth Technical Guide to Fluorescein-DBCO: Structure, Azide Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorescein-Dibenzocyclooctyne (Fluorescein-DBCO), a key reagent in bioconjugation and cellular imaging. We will delve into its chemical structure, the kinetics of its reaction with azides, detailed experimental protocols for its use, and a visual representation of a common experimental workflow.

Core Concepts: Structure and Reactivity

This compound is a fluorescent labeling reagent that combines the well-known green-emitting fluorophore, fluorescein, with a dibenzocyclooctyne (DBCO) moiety.[1][2] The DBCO group is a strained alkyne that is central to its utility in "click chemistry".

The key reaction involving this compound is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This is a type of copper-free click chemistry where the DBCO group reacts specifically and efficiently with an azide (-N₃) functional group to form a stable triazole linkage.[1][2][3] The inherent ring strain of the cyclooctyne ring in the DBCO molecule significantly lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly at physiological temperatures without the need for a cytotoxic copper(I) catalyst. This biocompatibility makes this compound an ideal tool for labeling and visualizing biomolecules in living cells and organisms.

The reaction is highly specific, as neither the DBCO nor the azide group typically reacts with other functional groups found in biological systems, ensuring minimal off-target labeling.

Chemical Structure:

-

Molecular Formula: C₃₉H₂₇N₃O₆S

-

Molecular Weight: 665.71 g/mol

-

Excitation Maximum: ~494 nm

-

Emission Maximum: ~517 nm

Quantitative Data: Reaction Kinetics

The efficiency of the SPAAC reaction between DBCO and an azide is quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction. The reaction rate can be influenced by factors such as the specific structure of the azide, the solvent, and the temperature. Below is a summary of reported second-order rate constants for the reaction of DBCO derivatives with various azide partners.

| Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |

| DBCO and Benzyl Azide | ~0.1 - 1.0 | Room Temperature |

| Peptide with azidoamino acid and PEG-DBCO | 0.34 | HBS buffer (pH 7.4), 25°C |

| 8-Azidoadenosine and Cyclooctyne | 0.11 | ACN-d₆/D₂O (3:1, v/v), 23 mM |

Experimental Protocols

The following protocols provide a general framework for using this compound in common bioconjugation and cell labeling experiments. Optimal conditions, such as molar excess of reagents and incubation times, may need to be determined empirically for each specific application.

Protocol 1: General Protein-Small Molecule Conjugation

This protocol outlines the steps for conjugating a DBCO-functionalized protein with an azide-containing small molecule.

Materials:

-

DBCO-activated protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4).

-

Azide-functionalized small molecule.

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) if the small molecule is not water-soluble.

-

Spin desalting columns or dialysis equipment for purification.

Procedure:

-

Protein Preparation: Dissolve the target protein in a thiol-free reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5) at a concentration of 1-5 mg/mL. If necessary, reduce any disulfide bonds using a reducing agent like TCEP.

-

Reaction Setup: If the azide-functionalized small molecule is not water-soluble, dissolve it in a minimal amount of DMSO or DMF. Add the azide-functionalized small molecule to the DBCO-activated protein solution at a 2-4x molar excess. The final concentration of the organic solvent should be less than 20%.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the fluorescein dye.

-

Purification: Remove the excess, unreacted small molecule using a spin desalting column or through dialysis against a suitable buffer.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the absorbance of fluorescein at its maximum absorbance (~494 nm).

Protocol 2: Fluorescent Labeling of Live Azide-Modified Cells

This protocol describes the labeling of live cells that have been metabolically engineered to express azide groups on their surface glycoproteins.

Materials:

-

Azide-labeled live cells in a multi-well plate or on coverslips.

-

This compound.

-

Cell culture medium.

-

Phosphate-buffered saline (PBS) or other imaging buffer.

Procedure:

-

Cell Preparation: Culture cells in the presence of an unnatural monosaccharide containing an azide group (e.g., N-azidoacetylmannosamine, Ac₄ManNAz) to metabolically label the cell surface glycans.

-

Preparation of Labeling Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration (a starting titration from 1-20 µM is recommended).

-

Labeling Reaction: Wash the azide-labeled cells twice with pre-warmed cell culture medium. Add the this compound labeling solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes. Protect the cells from light during this incubation.

-

Washing: Gently wash the cells three to five times with pre-warmed, live-cell imaging buffer to remove excess this compound.

-

Imaging: The cells are now ready for visualization using a fluorescence microscope with the appropriate filter sets for fluorescein (Excitation: ~494 nm, Emission: ~517 nm).

Mandatory Visualization

Experimental Workflow: Metabolic Labeling and Fluorescent Detection

The following diagram illustrates the two-step workflow for the metabolic labeling of cell surface glycans with an azide-containing sugar, followed by the covalent attachment of this compound for fluorescent detection.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The combination of high reactivity, specificity, and biocompatibility makes it a powerful tool for a wide range of applications in modern biological research.

References

An In-depth Technical Guide to Bioorthogonal Labeling with Fluorescein-DBCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bioorthogonal labeling using Fluorescein-Dibenzocyclooctyne (Fluorescein-DBCO), a powerful tool for the specific and efficient fluorescent tagging of biomolecules in complex biological systems. We will delve into the core principles, provide detailed experimental protocols, and present key quantitative data to enable researchers to effectively implement this technology in their work.

Introduction to Bioorthogonal Labeling and this compound

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] One of the most prominent examples is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction.[2] This reaction involves the specific and rapid ligation of a strained alkyne, such as Dibenzocyclooctyne (DBCO), with an azide-modified molecule to form a stable triazole linkage.[2][3]

This compound is a key reagent in this field, combining the bright green fluorescence of fluorescein with the bioorthogonal reactivity of a DBCO group.[4] This allows for the covalent attachment of a fluorescent label to azide-functionalized biomolecules, such as proteins, glycans, and nucleic acids, for visualization and tracking. The copper-free nature of the SPAAC reaction makes this compound particularly well-suited for live-cell imaging and in vivo applications, as it avoids the cytotoxicity associated with copper catalysts.

The Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The driving force behind the SPAAC reaction is the significant ring strain of the cyclooctyne ring within the DBCO molecule. This strain lowers the activation energy for the [3+2] cycloaddition with an azide, allowing the reaction to proceed efficiently at physiological temperatures and pH without the need for a catalyst.

Below is a diagram illustrating the reaction mechanism.

Quantitative Data for this compound Labeling

The efficiency and performance of this compound labeling are dependent on several key parameters. The following tables summarize important quantitative data for this reagent.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₉H₂₇N₃O₆S | |

| Molecular Weight | 665.71 g/mol | |

| Excitation Maximum (λex) | 492 - 494 nm | |

| Emission Maximum (λem) | 517 nm | |

| Molar Extinction Coefficient (ε) of Fluorescein | ~70,000 - 92,300 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) of Fluorescein | ~0.93 - 0.97 |

Table 2: Second-Order Rate Constants (k₂) for DBCO-Azide SPAAC Reactions

The reaction kinetics of SPAAC can be influenced by the specific azide, buffer conditions, pH, and temperature.

| DBCO Reagent | Azide | Buffer | pH | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |

| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 7 | 25 | 0.85 | |

| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 7 | 25 | 1.22 | |

| sulfo-DBCO-amine | 3-azido-L-alanine | PBS | 7 | 25 | 0.32 | |

| sulfo-DBCO-amine | 3-azido-L-alanine | HEPES | 7 | 25 | 0.55 | |

| DBCO-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 7 | 25 | 0.18 | |

| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 7 | 25 | 0.37 |

Experimental Protocols

Detailed methodologies are crucial for successful bioorthogonal labeling experiments. Below are protocols for labeling proteins and cell surfaces with this compound.

General Workflow for Bioorthogonal Labeling

The general experimental workflow for a bioorthogonal labeling experiment using this compound is depicted below.

Protocol for Labeling of Azide-Modified Proteins

This protocol outlines the steps for labeling a purified protein containing an azide group with this compound.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.2)

-

This compound

-

Anhydrous DMSO

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.

-

Reaction Setup:

-

To your azide-modified protein solution (typically at a concentration of 1-5 mg/mL), add the this compound stock solution to achieve a 10- to 20-fold molar excess of the dye.

-

The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.

-

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted this compound by using a desalting column or by dialysis against a suitable buffer.

-

Confirmation of Labeling: The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 494 nm (for fluorescein).

Protocol for Cell Surface Labeling for Flow Cytometry

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to express azide groups.

Materials:

-

Cells cultured with an azide-containing sugar (e.g., Ac₄ManNAz)

-

This compound

-

Anhydrous DMSO

-

PBS (Phosphate-Buffered Saline)

-

FACS buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Metabolic Labeling: Culture cells in a medium containing an appropriate concentration of an azide-sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days to allow for the incorporation of azides into cell surface glycans.

-

Cell Harvesting: Harvest the cells and wash them twice with ice-cold PBS.

-

Labeling Reaction:

-

Prepare a solution of this compound in serum-free media or PBS at a concentration of 10-50 µM.

-

Resuspend the cell pellet in the this compound solution.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

-

Washing: Wash the cells three times with FACS buffer to remove unreacted this compound.

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer using the appropriate laser and filters for fluorescein detection.

Applications in Drug Development

The specificity and biocompatibility of this compound labeling make it a valuable tool in various stages of drug development.

Troubleshooting

Common issues encountered during this compound labeling and potential solutions are outlined below.

Table 3: Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution | Reference |

| Low or no fluorescence signal | Inefficient azide incorporation | Optimize concentration and incubation time of the azide precursor. | |

| Inefficient click reaction | Increase the concentration of this compound and/or the incubation time. | ||

| Low protein/target expression | Confirm expression levels using an orthogonal method (e.g., Western blot). | ||

| High background fluorescence | Insufficient washing | Increase the number and duration of washing steps. | |

| Non-specific binding of the probe | Decrease the concentration of this compound. Consider adding a blocking step. | ||

| Precipitation of labeled protein | Altered protein properties due to labeling | Reduce the molar excess of this compound to decrease the degree of labeling. |

Conclusion

This compound, in conjunction with SPAAC, provides a robust and versatile platform for the fluorescent labeling of biomolecules. Its bioorthogonality, high reactivity, and the bright fluorescence of the fluorescein moiety make it an indispensable tool for researchers in cell biology, chemical biology, and drug discovery. By understanding the underlying chemistry, leveraging the provided protocols, and considering the quantitative data, scientists can effectively apply this technology to advance their research.

References

A Technical Guide to the Solubility and Stability of Fluorescein-DBCO in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Fluorescein-Dibenzocyclooctyne (Fluorescein-DBCO) in aqueous buffers. Understanding these parameters is critical for the successful design and execution of experiments involving bioconjugation, particularly for labeling and tracking of biomolecules in biological systems. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of important concepts and workflows.

Introduction to this compound

This compound is a widely used reagent in bioconjugation and chemical biology. It combines the bright fluorescence of the fluorescein dye with the bioorthogonal reactivity of the dibenzocyclooctyne (DBCO) group. The DBCO moiety allows for copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), enabling the covalent labeling of azide-modified biomolecules in aqueous environments and even in living systems.

The utility of this compound is, however, dependent on its solubility and stability in the aqueous buffers used for biological experiments. This guide will delve into these critical aspects.

Solubility of this compound

The solubility of this compound in aqueous buffers is a crucial consideration for achieving sufficient concentrations for labeling reactions without precipitation.

General Solubility Characteristics

This compound is sparingly soluble in purely aqueous solutions. It is readily soluble in polar organic solvents.[1][2]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Type | Examples | Solubility |

| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High |

| Chlorinated Solvents | Dichloromethane (DCM) | Soluble |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | Low |

Quantitative Solubility Data

While specific quantitative solubility data for this compound in aqueous buffers is not extensively published, related compounds offer some insight. For instance, a DBCO-PEG4-Maleimide conjugate has been reported to be soluble in aqueous buffers up to 6.6 mM, and a DBCO-PEG4-NHS ester up to 5.5 mM.[3] The inclusion of a hydrophilic polyethylene glycol (PEG) linker significantly enhances aqueous solubility. Given the hydrophobic nature of both the fluorescein and DBCO moieties, the aqueous solubility of this compound is expected to be in the low millimolar to micromolar range.

For practical applications, a common strategy is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous buffer immediately before use.[4] It is recommended to keep the final concentration of the organic solvent in the aqueous buffer to a minimum, as high concentrations can be detrimental to biological samples.

Stability of this compound in Aqueous Buffers

The stability of this compound is influenced by the chemical reactivity of both the fluorescein and DBCO components. Degradation can lead to a loss of fluorescence or a reduction in labeling efficiency.

Stability of the DBCO Moiety

The DBCO group is susceptible to degradation under certain conditions.

Table 2: Stability Considerations for the DBCO Moiety in Aqueous Solutions

| Condition | Effect on DBCO | Recommendation |

| Storage (Aqueous Solution) | Gradual loss of reactivity over time due to oxidation and hydration. A DBCO-modified antibody showed a 3-5% loss of reactivity over 4 weeks at 4°C or -20°C.[5] | Prepare fresh solutions for optimal performance. Store DBCO-conjugated molecules at -20°C or -80°C for long-term stability. |

| pH | Generally stable at neutral pH. | For labeling reactions, maintain a pH between 6.5 and 8.5. |

| Presence of Azides | Reacts with azide ions. | Avoid buffers containing sodium azide (NaN₃). |

| Reducing Agents | Can be unstable in the presence of some reducing agents like TCEP. | Use alternative reducing agents like DTT if necessary and perform compatibility tests. |

Stability of the Fluorescein Moiety

The fluorescence properties of fluorescein are highly sensitive to its environment.

Table 3: Stability and Performance Considerations for the Fluorescein Moiety

| Condition | Effect on Fluorescein | Recommendation |

| pH | Fluorescence quantum yield is highly pH-dependent, with a significant decrease in acidic conditions (pKa ~6.4). | Use buffers with a pH above 7.0 for optimal fluorescence intensity. |

| Photobleaching | Susceptible to photobleaching upon prolonged exposure to light. | Minimize light exposure during experiments and storage. Use anti-fade reagents for imaging applications. |

| Temperature | Increased temperature can lead to a decrease in fluorescence intensity due to enhanced non-radiative decay processes. | Maintain consistent and controlled temperatures during fluorescence measurements. |

Experimental Protocols

This section provides detailed methodologies for assessing the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility using UV-Vis Spectroscopy

This method relies on creating a calibration curve and measuring the absorbance of a saturated solution.

-

Preparation of a Calibration Curve:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Create a series of dilutions from the stock solution in the desired aqueous buffer (e.g., PBS, pH 7.4) to obtain concentrations ranging from 1 µM to 100 µM.

-

Measure the absorbance of each dilution at the maximum absorbance wavelength of this compound (~494 nm).

-

Plot absorbance versus concentration and perform a linear regression to obtain the equation of the line (Beer-Lambert law).

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial.

-

Stir the suspension at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

-

Measurement and Calculation:

-

Measure the absorbance of the clear supernatant at ~494 nm. If the absorbance is too high, dilute the supernatant with a known volume of the buffer and re-measure.

-

Use the equation from the calibration curve to calculate the concentration of this compound in the saturated solution. This concentration represents the aqueous solubility.

-

Protocol for Assessing Stability using High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique to monitor the degradation of this compound over time.

-

Preparation of Samples:

-

Prepare a solution of this compound in the aqueous buffer of interest at a known concentration (e.g., 100 µM).

-

Divide the solution into several aliquots in sealed, light-protected vials.

-

Store the aliquots under the desired experimental conditions (e.g., different temperatures, pH values, or light exposure).

-

-

HPLC Analysis:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and inject it into an HPLC system.

-

Use a suitable C18 reverse-phase column.

-

Employ a mobile phase gradient, for example, a mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., isopropanol or acetonitrile).

-

Monitor the elution profile using a diode-array detector (DAD) at the absorbance maximum of fluorescein (~494 nm) and DBCO (~309 nm).

-

-

Data Analysis:

-

Identify the peak corresponding to intact this compound.

-

Integrate the area of this peak at each time point.

-

Plot the peak area as a function of time.

-

Fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the degradation rate constant and half-life of this compound under the tested conditions.

-

Visualizing Key Processes and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate important concepts.

Caption: Preparation of this compound solutions.

References

A Comprehensive Technical Guide to Fluorescein-DBCO for Bioconjugation

For researchers, scientists, and drug development professionals venturing into bioconjugation, Fluorescein-DBCO emerges as a powerful tool for fluorescently labeling and tracking molecules within biological systems.[1] This in-depth guide provides a foundational understanding of this compound, its core principles in copper-free click chemistry, detailed experimental protocols, and key quantitative data to facilitate its successful implementation in your research.

Core Principles: Understanding this compound and SPAAC

This compound is a fluorescent dye conjugate that combines the well-known green fluorescent probe, fluorescein, with a dibenzocyclooctyne (DBCO) moiety.[2] This DBCO group is the key to its utility in a highly efficient and bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][3]

The driving force behind SPAAC is the significant ring strain of the cyclooctyne ring within the DBCO molecule. This inherent strain dramatically lowers the activation energy required for the [3+2] cycloaddition reaction with an azide-functionalized molecule. Consequently, the reaction proceeds rapidly and efficiently at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst, which is a significant advantage over the traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This copper-free nature makes this compound particularly well-suited for live-cell imaging and other applications in sensitive biological systems.

The azide and DBCO functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and will not interfere with native cellular processes, ensuring highly specific labeling. The reaction results in the formation of a stable triazole linkage, covalently connecting the fluorescein dye to the target molecule.

Quantitative Data for this compound

For successful experimental design and data interpretation, understanding the physicochemical and spectral properties of this compound is crucial. The following tables summarize key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₃₉H₂₇N₃O₆S | |

| Molecular Weight | 665.71 g/mol | |

| Excitation Maximum (λex) | ~494 nm | |

| Emission Maximum (λem) | ~517 nm | |

| Solubility | Good in DMSO, DMF | |

| Storage Conditions | -20°C, protected from light |

| Spectral Property | Value | Source(s) |

| Molar Extinction Coefficient (ε) | ~74,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.93 |

Experimental Protocols

This section provides detailed methodologies for common applications of this compound in bioconjugation.

Protocol 1: General Labeling of an Azide-Modified Protein with this compound

This protocol outlines the fundamental steps for conjugating this compound to a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting column or spin filtration device for purification

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM. Vortex briefly to ensure complete dissolution. This stock solution can be stored at -20°C for several months.

-

-

Labeling Reaction:

-

To your azide-modified protein solution, add the this compound stock solution to achieve a 2-4 fold molar excess of the dye.

-

The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid protein denaturation.

-

Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C, protected from light. The optimal incubation time may vary depending on the specific protein and reactant concentrations.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound using a desalting column or a spin filtration device with an appropriate molecular weight cutoff.

-

Follow the manufacturer's instructions for the chosen purification method.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~494 nm (for fluorescein).

-

Store the purified this compound labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

-

Protocol 2: Fluorescent Labeling of Metabolically Azide-Labeled Live Cells for Microscopy

This protocol describes the labeling of live cells that have incorporated an azide-containing metabolic precursor, enabling visualization of specific biomolecules.

Materials:

-

Adherent mammalian cells cultured on coverslips or in imaging dishes

-

Complete cell culture medium

-

Azide-modified metabolic precursor (e.g., Ac₄ManNAz for glycans)

-

This compound

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS)

-

Imaging medium (e.g., FluoroBrite DMEM)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Incubate the cells with the azide-modified metabolic precursor in a complete culture medium for 24-48 hours under standard culture conditions (37°C, 5% CO₂). The optimal concentration of the precursor should be determined empirically.

-

-

SPAAC Reaction:

-

Prepare a stock solution of this compound in DMSO as described in Protocol 1.

-

Dilute the this compound stock solution in a pre-warmed complete culture medium to a final concentration of 10-50 µM.

-

Wash the cells twice with warm PBS.

-

Add the this compound containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three to four times with warm PBS to remove any unreacted this compound.

-

Replace the PBS with a pre-warmed imaging medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets for fluorescein (Excitation: ~494 nm, Emission: ~517 nm).

-

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the processes involved in using this compound.

References

A Technical Guide to Fluorescein-DBCO: Maximizing Quantum Yield and Brightness in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Fluorescein-Dibenzocyclooctyne (Fluorescein-DBCO) in cellular imaging. This compound is a key reagent in bioorthogonal chemistry, enabling the precise labeling of biomolecules in living cells. This guide provides a comprehensive overview of its photophysical properties, detailed experimental protocols for its use in cellular imaging, and a discussion on optimizing its performance to achieve high quantum yield and brightness for sensitive and specific detection.

Core Concepts: Bioorthogonal Labeling with this compound

This compound facilitates the visualization of specific cellular components through a two-step process rooted in bioorthogonal chemistry. This strategy allows for the labeling of target molecules in their native environment with minimal perturbation to cellular processes. The underlying principle is the highly specific and efficient copper-free click chemistry reaction, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), between the dibenzocyclooctyne (DBCO) moiety and an azide group.[1][2]

The typical workflow involves:

-

Metabolic or Enzymatic Incorporation of an Azide: Cells are first treated with a metabolic precursor or substrate containing an azide group. This azide is then incorporated into a specific class of biomolecules (e.g., glycans, proteins, or nucleic acids) through the cell's natural metabolic pathways.

-

Specific Labeling with this compound: Following the incorporation of the azide handle, the cells are incubated with this compound. The DBCO group on the fluorescein molecule selectively reacts with the azide-modified biomolecules, resulting in a stable, covalent fluorescent label.[1]

This targeted approach ensures that the fluorescent signal originates specifically from the molecules of interest, thereby enhancing the signal-to-noise ratio in imaging experiments.

Quantitative Photophysical Properties

The brightness of a fluorophore is a critical parameter for sensitive detection in cellular imaging and is determined by the product of its molar extinction coefficient and fluorescence quantum yield. The table below summarizes the key photophysical properties of a commonly used isomer of this compound.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~494 nm | [2][3] |

| Emission Maximum (λem) | ~517 nm | |

| Molar Extinction Coefficient (ε) | 74,000 cm-1M-1 (for 6-isomer) | |

| Fluorescence Quantum Yield (Φ) | 0.93 (for 6-isomer) | |

| Brightness (ε x Φ) | 68,820 | Calculated |

Experimental Protocol: Live-Cell Imaging with this compound

This protocol provides a general framework for labeling azide-modified biomolecules in live mammalian cells with this compound. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental conditions.

Materials:

-

Mammalian cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Azide-modified metabolic precursor (e.g., Ac₄ManNAz for glycan labeling)

-

This compound stock solution (e.g., 1-10 mM in DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), pre-warmed to 37°C

-

Fluorescence microscope with appropriate filter sets for fluorescein (e.g., excitation ~490/20 nm, emission ~525/30 nm)

Procedure:

-

Metabolic Labeling:

-

Culture cells in complete medium containing the azide-modified precursor at an optimized concentration and for a sufficient duration to allow for metabolic incorporation. This can range from 24 to 72 hours depending on the cell type and the specific precursor.

-

-

Preparation of Labeling Solution:

-

On the day of imaging, prepare a fresh labeling solution by diluting the this compound stock solution in pre-warmed, serum-free cell culture medium or PBS. A final concentration range of 5-30 µM is a good starting point for optimization.

-

-

Cell Washing:

-

Gently wash the cells two to three times with pre-warmed PBS to remove any residual medium and unincorporated azide precursor.

-

-

This compound Incubation:

-

Add the this compound labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Removal of Unbound Dye:

-

Aspirate the labeling solution and wash the cells three to five times with pre-warmed PBS to remove any unbound this compound. This step is crucial for minimizing background fluorescence and improving the signal-to-noise ratio.

-

-

Imaging:

-

Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for fluorescein. Maintain the cells at 37°C and in a humidified atmosphere with 5% CO₂ during imaging for long-term experiments.

-

Considerations for Brightness in Cellular Imaging

While this compound exhibits a high intrinsic brightness, its effective brightness in a cellular context can be influenced by several factors. One study comparing the intracellular fluorescence of different green dyes found that while fluorescein showed a high signal outside the cell, internalized Rhodamine Green emitted more light from within the cells. This is likely due to the pH sensitivity of fluorescein, whose fluorescence can be quenched in the more acidic environments of certain intracellular compartments like endosomes and lysosomes.

To optimize the signal-to-noise ratio and achieve the brightest possible signal with this compound, consider the following:

-

Optimize Labeling Concentration: Use the lowest possible concentration of this compound that provides a sufficient signal to minimize potential cytotoxicity and non-specific binding.

-

Thorough Washing: Extensive washing after incubation is critical to reduce background fluorescence from unbound dye.

-

Appropriate Imaging Medium: Use a phenol red-free imaging medium to reduce background autofluorescence.

-

Microscope Settings: Optimize microscope parameters, including excitation intensity, exposure time, and detector gain, to maximize signal detection while minimizing phototoxicity and photobleaching.

Conclusion

This compound is a powerful tool for fluorescently labeling biomolecules in living cells with high specificity. Its high quantum yield and extinction coefficient result in a bright fluorescent probe. By following optimized experimental protocols and considering the factors that influence intracellular brightness, researchers can effectively utilize this compound to achieve high-quality, sensitive, and specific cellular imaging results. This technical guide provides the foundational knowledge and practical steps for the successful application of this compound in demanding cellular imaging experiments.

References

Methodological & Application

Application Notes and Protocols for Live Cell Labeling and Imaging with Fluorescein-DBCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful technique for elucidating the dynamic processes within living systems. A key requirement for successful live cell imaging is the ability to specifically and efficiently label biomolecules of interest with fluorescent probes without perturbing cellular functions. This document provides detailed protocols for the use of Fluorescein-Dibenzocyclooctyne (Fluorescein-DBCO) in live cell labeling and imaging. This method utilizes a two-step bioorthogonal chemistry approach: metabolic labeling of cellular glycans with an azide-containing sugar, followed by a highly specific and biocompatible copper-free click chemistry reaction with this compound.[1][2]

The dibenzocyclooctyne (DBCO) group reacts spontaneously with azide groups via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a stable covalent bond without the need for a cytotoxic copper catalyst.[3][4][5] This makes the reaction ideal for labeling living cells. Fluorescein is a widely used, bright green fluorescent dye with well-characterized spectral properties, making it suitable for a variety of fluorescence microscopy applications.

Principle of the Technology

The live cell labeling strategy with this compound involves two main stages:

-

Metabolic Glycoengineering: Cells are cultured in the presence of a peracetylated monosaccharide analogue containing an azide group, such as N-azidoacetylmannosamine (Ac4ManNAz). The cells' metabolic machinery processes this sugar and incorporates it into sialoglycans on the cell surface glycoproteins. This results in the presentation of azide groups on the cell surface, which act as a "bioorthogonal handle."

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-modified cells are then treated with this compound. The strained alkyne (DBCO) reacts specifically and efficiently with the azide groups on the cell surface to form a stable triazole linkage, covalently attaching the fluorescein fluorophore to the cellular glycans. The labeled cells can then be visualized using fluorescence microscopy.

Quantitative Data

The following table summarizes the key quantitative data for this compound and the recommended experimental parameters.

| Parameter | Value | Reference |

| This compound Properties | ||

| Excitation Maximum (λex) | 492-494 nm | |

| Emission Maximum (λem) | 517 nm | |

| Molar Extinction Coefficient (ε) | 74,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.93 | |

| Recommended Labeling Conditions | ||

| Ac4ManNAz Concentration | 25-50 µM | |

| Ac4ManNAz Incubation Time | 1-3 days | |

| This compound Concentration | 5-30 µM | |

| This compound Incubation Time | 30-60 minutes | |

| Performance Characteristics | ||

| Photostability | Moderate (susceptible to photobleaching) | |

| Signal-to-Noise Ratio | Application dependent | |

| Cell Viability | High at recommended concentrations |

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the metabolic incorporation of azide groups onto the surface of live cells.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-Buffered Saline (PBS), sterile

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel (e.g., multi-well plate, petri dish with coverslips) and allow them to adhere and grow to the desired confluency (typically 50-70%).

-

Preparation of Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.

-

Metabolic Labeling:

-

Dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to a final concentration of 25-50 µM.

-

Aspirate the old medium from the cells and replace it with the Ac4ManNAz-containing medium.

-

Include a vehicle control (medium with the same concentration of DMSO without Ac4ManNAz).

-

-

Incubation: Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO₂ to allow for metabolic incorporation of the azide sugar.

Protocol 2: Labeling of Azide-Modified Live Cells with this compound

This protocol describes the copper-free click chemistry reaction to label the azide-modified cells with this compound.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

This compound

-

Anhydrous DMSO

-

Complete cell culture medium (serum-free or containing 1% FBS is recommended for the labeling step)

-

Live cell imaging buffer (e.g., phenol red-free medium)

-

Phosphate-Buffered Saline (PBS), sterile

Procedure:

-

Preparation of this compound Stock Solution: Prepare a 5 mM stock solution of this compound in anhydrous DMSO. Store unused stock solution at -20°C, protected from light.

-

Washing: Gently wash the azide-labeled cells twice with pre-warmed sterile PBS to remove any residual Ac4ManNAz.

-

Preparation of Labeling Solution: Dilute the this compound stock solution in pre-warmed serum-free or low-serum medium to a final concentration of 5-30 µM. The optimal concentration should be determined for each cell type and application.

-

Labeling Reaction:

-

Aspirate the wash buffer and add the this compound labeling solution to the cells.

-

Incubate for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂, protected from light.

-

-

Washing: Gently wash the cells three to four times with pre-warmed complete cell culture medium or PBS to remove any unreacted this compound.

-

Imaging: Replace the wash buffer with a pre-warmed live cell imaging buffer. The cells are now ready for imaging.

Protocol 3: Live Cell Imaging

This protocol provides general guidelines for imaging this compound labeled cells.

Materials:

-

This compound labeled cells (from Protocol 2)

-

Fluorescence microscope equipped for live cell imaging (with environmental control: 37°C, 5% CO₂)

-

Appropriate filter set for fluorescein (e.g., excitation ~490 nm, emission ~520 nm)

Procedure:

-

Microscope Setup: Equilibrate the microscope's environmental chamber to 37°C and 5% CO₂.

-

Image Acquisition:

-

Place the labeled cells on the microscope stage.

-

Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

-

Acquire images using the appropriate fluorescein filter set.

-

For time-lapse imaging, carefully consider the imaging frequency to minimize light exposure.

-

Protocol 4: Assessment of Cell Viability

This protocol describes a method to assess cell viability after the labeling procedure using a standard live/dead assay.

Materials:

-

Labeled and unlabeled (control) cells

-

Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)

-

Phosphate-Buffered Saline (PBS), sterile

Procedure:

-

Prepare Staining Solution: Prepare the live/dead staining solution according to the manufacturer's instructions.

-

Staining:

-

Wash the cells once with sterile PBS.

-

Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with appropriate filter sets for the live (green, e.g., Calcein AM) and dead (red, e.g., Ethidium Homodimer-1) cell stains.

-

-

Analysis: Count the number of live and dead cells in multiple fields of view to determine the percentage of viable cells. Compare the viability of labeled cells to unlabeled control cells.

Mandatory Visualizations

Caption: Experimental workflow for live cell labeling.

References

Application Notes and Protocols for Protein Conjugation with Fluorescein-DBCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of proteins with Fluorescein-DBCO (Dibenzocyclooctyne). This protocol leverages the principles of copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), to form a stable covalent bond between an azide-modified protein and the DBCO-functionalized fluorescein dye.[1][2][3] This method is highly specific and biocompatible, making it ideal for labeling sensitive biological molecules without the need for a cytotoxic copper catalyst.[1][4] The resulting fluorescently labeled proteins are valuable tools for a wide range of applications, including fluorescence microscopy, flow cytometry, in vivo imaging, and the development of antibody-drug conjugates (ADCs).

Principle of the Reaction

The core of this conjugation method is the SPAAC reaction, a bioorthogonal ligation between a cyclooctyne (DBCO) and an azide. The inherent ring strain in the DBCO molecule allows the reaction to proceed efficiently at physiological conditions (neutral pH and room temperature) without the need for a copper catalyst, which can be detrimental to proteins. This reaction results in the formation of a stable triazole linkage, covalently attaching the fluorescein dye to the protein of interest.

Diagram of the Signaling Pathway (Reaction Mechanism)

Caption: SPAAC reaction between an azide-modified protein and this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to this compound and the conjugation process.

| Parameter | Value | Reference |

| This compound Properties | ||

| Molecular Weight | 665.71 g/mol | |

| Excitation Maximum (Ex) | ~494 nm | |

| Emission Maximum (Em) | ~517 nm | |

| Reaction Conditions | ||

| Recommended Molar Excess of this compound to Protein | 2-4x | |

| Incubation Time | 2-4 hours at room temperature or overnight at 4°C | |

| Reaction Buffer | Phosphate-buffered saline (PBS), pH ~7.4 (must be azide-free) | |

| Post-Conjugation Analysis | ||

| Typical Protein Recovery after Purification | >85% (using spin desalting columns) |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of an azide-modified protein with this compound.

Materials

-

Azide-modified protein of interest

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4 (azide-free)

-

Purification equipment: Spin desalting columns or dialysis equipment

-

Spectrophotometer

Experimental Workflow Diagram

Caption: Step-by-step workflow for protein conjugation with this compound.

Step 1: Preparation of Reagents

-

Protein Solution:

-

Prepare the azide-modified protein in an azide-free reaction buffer (e.g., PBS, pH 7.4).

-

The optimal protein concentration is typically between 1-5 mg/mL. If the protein solution contains azide salts, they must be removed by dialysis or buffer exchange prior to the reaction.

-

-

This compound Stock Solution:

-

Prepare a stock solution of this compound in anhydrous DMSO. For example, dissolve 1 mg of this compound in a sufficient volume of DMSO to make a 10 mM stock solution.

-

Note: this compound is light-sensitive; protect the stock solution from light. It is recommended to prepare this solution fresh for each experiment.

-

Step 2: Conjugation Reaction

-

Molar Ratio Calculation:

-

Determine the molar concentrations of the protein and the this compound stock solution.

-

A 2 to 4-fold molar excess of this compound to the azide-modified protein is recommended as a starting point. The optimal ratio may need to be determined empirically for each specific protein.

-

-

Reaction Incubation:

-

Add the calculated volume of the this compound stock solution to the protein solution.

-

The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid protein denaturation.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the fluorescein dye.

-

Step 3: Purification of the Conjugate

-

Removal of Excess Dye:

-

It is crucial to remove the unreacted this compound from the protein conjugate. This can be achieved using spin desalting columns for rapid purification or through dialysis for larger volumes.

-

For spin columns, follow the manufacturer's instructions to exchange the buffer and remove small molecules.

-

For dialysis, dialyze the reaction mixture against the reaction buffer (e.g., PBS) at 4°C with several buffer changes over 16-24 hours.

-

Step 4: Characterization and Quantification

-

Spectrophotometric Analysis:

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (for protein) and ~494 nm (for fluorescein). A spectrophotometer is required for this step.

-

-

Calculation of Degree of Labeling (DOL):

-

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be calculated using the following formulas:

-

Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ * CF)] / ε_protein

-

Where:

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

A₄₉₄ is the absorbance of the conjugate at the maximum wavelength for fluorescein (~494 nm).

-

CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). This value is typically provided by the dye manufacturer.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Dye Concentration (M) = A₄₉₄ / ε_dye

-

Where:

-

ε_dye is the molar extinction coefficient of Fluorescein at ~494 nm.

-

-

-

Degree of Labeling (DOL) = Dye Concentration (M) / Protein Concentration (M)

-

Storage of the Conjugate

Store the purified this compound labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting

-

Low DOL: Increase the molar excess of this compound, extend the incubation time, or ensure the protein was fully modified with azide groups.

-

Protein Precipitation: Reduce the percentage of DMSO in the reaction mixture or perform the reaction at a lower temperature.

-

High Background Fluorescence: Ensure complete removal of unreacted dye during the purification step. Perform an additional purification step if necessary.

References

Application Notes and Protocols for In Vivo Tracking of Biomolecules Using Fluorescein-DBCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-Dibenzocyclooctyne (Fluorescein-DBCO) is a fluorescent labeling reagent that plays a pivotal role in the in vivo tracking of biomolecules. It combines the well-characterized fluorescence of fluorescein with the highly efficient and bioorthogonal reactivity of a DBCO group.[1][2] The core of its application lies in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that allows this compound to form a stable covalent bond with azide-modified biomolecules.[3][4] A key advantage of the SPAAC reaction is that it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it an ideal tool for labeling and tracking molecules in living systems.[5]

These application notes provide an overview and detailed protocols for two major in vivo applications of this compound: the metabolic labeling of cells for non-invasive tracking and the monitoring of antibody-drug conjugates (ADCs).

Principle of this compound Labeling

The tracking strategy is a two-step process. First, a biomolecule of interest (e.g., a cell surface glycoprotein, an antibody) is modified to contain an azide group. Second, this compound is introduced and reacts specifically with the azide, covalently attaching the fluorescent probe. This bioorthogonal reaction is highly specific, as neither the DBCO nor the azide group is naturally present in biological systems, ensuring minimal off-target labeling.

Application Note 1: Metabolic Labeling for In Vivo Cell Tracking

Metabolic glycoengineering is a powerful technique to introduce chemical reporters, such as azides, onto the surface of living cells. Cells are cultured with an unnatural sugar precursor that has been modified with an azide group (e.g., tetra-acetylated N-azidoacetyl-D-mannosamine, Ac₄ManNAz). The cells process this sugar and display it on their surface glycoproteins. These azide-labeled cells can then be transplanted into an animal model. Subsequent intravenous administration of this compound results in a specific reaction with the azide-labeled cells, rendering them fluorescent for in vivo imaging and tracking. This method has been successfully used to track various cell types, including cancer cells, dendritic cells, and red blood cells.

Experimental Workflow: Metabolic Labeling

Protocol: In Vivo Tracking of Metabolically Labeled Cells

This protocol is a generalized procedure based on methodologies for tracking various cell types in murine models.

Materials:

-

Target cells (e.g., A549, LS174T)

-

Cell culture medium and supplements

-

Azide-modified sugar (e.g., Ac₄ManNAz)

-

This compound

-

Sterile PBS, pH 7.4

-

Anhydrous DMSO

-

Animal model (e.g., athymic nude mice)

-

In vivo imaging system (IVIS) or equivalent

Procedure:

-

Metabolic Labeling of Cells (In Vitro):

-

Culture target cells to desired confluency.

-

Supplement the culture medium with an azide-modified sugar. A typical starting concentration for Ac₄ManNAz is 25-50 µM.

-

Incubate the cells for 2-3 days to ensure sufficient incorporation of the azide sugar onto the cell surface glycans.

-

-

Cell Preparation and Transplantation:

-

Harvest the azide-labeled cells using standard cell detachment methods.

-

Wash the cells three times with sterile PBS to remove any unincorporated azide sugar.

-

Resuspend the cells in sterile PBS or an appropriate medium for injection at the desired concentration.

-

Transplant the cells into the animal model via the desired route (e.g., intravenous, intraperitoneal, or direct injection into a target organ like the liver).

-

-

In Vivo Reaction with this compound:

-

Allow sufficient time for the transplanted cells to engraft or localize. This can range from hours to several days, depending on the experimental goals.

-

Prepare the this compound injection solution. Dissolve this compound in DMSO to create a stock solution (e.g., 5-10 mM) and then dilute in sterile PBS to the final injection concentration. A typical dose is 25 µM in a 200 µL injection volume per mouse.

-

Administer the this compound solution to the animal, typically via tail vein injection.

-

-

In Vivo Imaging:

-

Wait for the reaction to occur and for unbound this compound to clear from circulation. Optimal imaging time is often 4 hours post-injection, though time courses are recommended.

-

Anesthetize the animal and perform whole-body fluorescence imaging using an in vivo imaging system equipped with appropriate filters for fluorescein (Excitation: ~494 nm / Emission: ~517 nm).

-

Acquire images at various time points to monitor the location, migration, and persistence of the labeled cells.

-

For higher resolution, ex vivo imaging of dissected organs can be performed following the final in vivo time point.

-

Application Note 2: In Vivo Tracking of Antibody-Drug Conjugates (ADCs)

This compound can be used as a non-cleavable linker in the synthesis of ADCs, or it can be attached to an existing ADC to facilitate imaging studies. By labeling an ADC with this compound, researchers can non-invasively monitor its pharmacokinetics, biodistribution, and tumor-targeting efficiency in real-time. This provides crucial data for evaluating ADC efficacy and safety during pre-clinical development.

Experimental Workflow: ADC Tracking

Protocol: In Vivo Imaging of a this compound Labeled ADC

This protocol outlines the general steps for tracking an ADC in a tumor xenograft model.

Materials:

-

Azide-modified monoclonal antibody or ADC

-

This compound

-

Reaction buffers (e.g., PBS)

-

Purification system (e.g., size exclusion chromatography)

-

Tumor-bearing animal model (e.g., mice with subcutaneous xenografts)

-

In vivo imaging system (IVIS) or equivalent

Procedure:

-

Preparation of Fluorescent ADC:

-

Modify the target antibody or ADC with an azide group using an appropriate crosslinker (e.g., Azide-PEG-NHS ester) if it does not already contain one.

-

Dissolve this compound in DMSO.

-

React the azide-modified antibody/ADC with a molar excess of this compound in a suitable buffer (e.g., PBS, pH 7.4) for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Purify the resulting this compound-ADC conjugate to remove unconjugated dye using size exclusion chromatography or dialysis.

-

Characterize the final product to determine the dye-to-antibody ratio (DAR) using UV-Vis spectrophotometry.

-

-

In Vivo Administration:

-

Administer the purified this compound-ADC to tumor-bearing animals. The dose and route of administration (typically intravenous) will depend on the specific ADC and experimental design.

-

-

Pharmacokinetic and Biodistribution Imaging:

-

Perform whole-body fluorescence imaging at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to monitor the distribution and clearance of the ADC.

-

Quantify the fluorescence intensity in the tumor and major organs (e.g., liver, kidneys, spleen) over time to assess tumor targeting and off-target accumulation. Region of Interest (ROI) analysis software can be used for this purpose.

-

-

Ex Vivo Analysis:

-

At the end of the study, euthanize the animals and dissect the tumor and major organs.

-

Image the dissected tissues to confirm and more accurately quantify the biodistribution of the ADC. This can correct for signal attenuation from tissue depth in the in vivo images.

-

Quantitative Data and Considerations

Table 1: Physicochemical and Fluorescent Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~494 nm | |

| Emission Maximum (λem) | ~517 nm | |